![molecular formula C21H20N2O5 B2679089 ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 328555-81-3](/img/structure/B2679089.png)
ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with the molecular formula C21H20N2O5 and a molecular weight of 380.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate typically involves the condensation of 3-carbamoyl-8-ethoxy-2H-chromen-2-one with 4-aminobenzoic acid ethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous ether.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors involved in biological processes, leading to the modulation of cellular functions. The exact mechanism of action may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate is unique due to its specific structural features and chemical properties. Similar compounds include:
Chromone derivatives: These compounds share the chromen-2-one core structure but differ in their substituents and functional groups.
Coumarin derivatives: These compounds are structurally related to chromones and exhibit similar biological activities.
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Biological Activity
Ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic compound with potential therapeutic applications. Its molecular formula is C21H20N2O5, and it has garnered interest due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure that incorporates a chromene moiety, which is known for its biological significance. The synthesis typically involves the reaction of 3-carbamoyl-8-ethoxy-2H-chromen-2-one with ethyl 4-aminobenzoate under basic conditions, often utilizing triethylamine as a catalyst in dichloromethane solvent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various microorganisms, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds similar to this have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting their growth .
Antioxidant Activity
The antioxidant potential of this compound is also noteworthy. It has been shown to scavenge free radicals effectively, which contributes to its ability to mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cells while sparing normal cells, thereby presenting a potential therapeutic avenue for cancer treatment. The mechanism appears to involve the modulation of apoptotic pathways and the regulation of cell cycle progression .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds within the same chemical class. For example:
- Antimicrobial Efficacy : A study synthesized derivatives similar to this compound and assessed their antimicrobial activity against a panel of bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones against Klebsiella pneumoniae and Candida albicans .
- Antioxidant Assessment : In vitro assays demonstrated that compounds with similar structures displayed high radical scavenging activity, measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results suggest a strong correlation between structural features and antioxidant capacity .
- Cancer Cell Studies : Research on analogs has shown that these compounds can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Summary Table of Biological Activities
Activity | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Significant against bacteria and fungi | Inhibition of microbial growth |
Antioxidant | High radical scavenging activity | Free radical neutralization |
Anticancer | Induces apoptosis in cancer cells | Modulation of apoptotic pathways |
Properties
IUPAC Name |
ethyl 4-[(3-carbamoyl-8-ethoxychromen-2-ylidene)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-3-26-17-7-5-6-14-12-16(19(22)24)20(28-18(14)17)23-15-10-8-13(9-11-15)21(25)27-4-2/h5-12H,3-4H2,1-2H3,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVBHWUXIBFWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)OCC)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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